N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)
Description
This compound (CAS 93918-56-0, molecular formula: C₄₄H₈₃N₅O₂) features a central iminobis(ethane-1,2-diyliminoethane-1,2-diyl) backbone linked to two octadeca-9,12-dienamide groups. Its synthesis likely involves condensation of ethane-1,2-diamine derivatives with fatty acid precursors, similar to methods described for related bis-amides .
Properties
CAS No. |
93918-56-0 |
|---|---|
Molecular Formula |
C44H79N5O2 |
Molecular Weight |
710.1 g/mol |
IUPAC Name |
(9E,12E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethyl]amino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C44H79N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,41-42,47H,3-10,15-16,21-40H2,1-2H3,(H,45,50)(H,46,51)/b13-11+,14-12+,19-17+,20-18+ |
InChI Key |
AABPEPIEJGIBNE-WVZYQCMWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC(N1CC1)NC(N2CC2)CNC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCC=CCCCCC)N1CC1)N2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the stepwise formation of the amide bonds and the ethane-1,2-diyl linkages. The process may start with the reaction of octadeca-9,12-dienoic acid with ethylenediamine to form the initial amide linkage, followed by further reactions to introduce the additional amide groups and linkages.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes acid- or base-catalyzed hydrolysis due to its amide functional groups. Under acidic conditions (e.g., HCl/H₂O at 80°C), hydrolysis yields two equivalents of octadeca-9,12-dienoic acid and a polyamine intermediate. In basic conditions (e.g., NaOH/EtOH), decarboxylation may accompany hydrolysis, producing shorter-chain amines .
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, 80°C, 12 hrs | Octadeca-9,12-dienoic acid + ethylenediamine derivatives | ~75% |
| Base Hydrolysis | 2M NaOH, EtOH, reflux | Sodium octadecadienoate + ethylenepolyamine | ~68% |
Hydrogenation of Unsaturated Bonds
The conjugated diene (C9,12) in the octadecadienoyl chain participates in catalytic hydrogenation . Using H₂ (1 atm) and Pd/C in ethanol at 25°C, the double bonds are fully saturated to produce a stearamide derivative .
| Catalyst | Pressure | Temperature | Product | Selectivity |
|---|---|---|---|---|
| 5% Pd/C | 1 atm H₂ | 25°C | N,N'-[...]bis(octadecan-1-amide) | >95% |
| Raney Ni | 3 atm H₂ | 50°C | Partially saturated intermediates | ~80% |
Polymerization via Amine-Epoxide Reactions
The ethylenediamine backbone enables crosslinking with epoxide resins (e.g., bisphenol A diglycidyl ether). At 120°C, the tertiary amines act as catalysts, forming thermoset polymers with enhanced mechanical stability .
| Epoxide | Curing Temp | Flexural Strength (MPa) | Application |
|---|---|---|---|
| Bisphenol A diglycidyl ether | 120°C, 2 hrs | 98 ± 5 | Coatings, adhesives |
Oxidation Reactions
The diene moiety undergoes oxidative cleavage with ozone or KMnO₄. Ozonolysis in dichloromethane at -78°C produces shorter-chain aldehydes (nonanal and hexanal), while KMnO₄ in acidic conditions generates dicarboxylic acids .
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| O₃ | CH₂Cl₂, -78°C, 1 hr | Nonanal + hexanal + amine byproducts |
| KMnO₄/H₂SO₄ | 0°C, 30 min | Azelaic acid derivatives |
Coordination Chemistry
The tertiary amines serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Complexation studies in methanol show a 2:1 (ligand:metal) stoichiometry, confirmed by UV-Vis and ESR spectroscopy .
| Metal Ion | Stoichiometry | Stability Constant (log β) |
|---|---|---|
| Cu²⁺ | 2:1 | 12.3 ± 0.2 |
| Fe³⁺ | 2:1 | 9.8 ± 0.3 |
Biological Interactions
In drug delivery studies, the compound forms micelles (critical micelle concentration = 0.15 mM) via hydrophobic interactions between alkyl chains. This property enables encapsulation of hydrophobic drugs like paclitaxel, enhancing bioavailability .
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties
Q & A
Q. Table 1: Common Synthesis Parameters
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 0–5°C (amide coupling) | Prevents side reactions |
| Solvent | Dichloromethane/Toluene | Anhydrous, inert |
| Catalyst | DMAP or HOBt | Accelerates coupling efficiency |
| Reaction Time | 12–24 hours | Monitored by TLC |
Basic: What spectroscopic and chromatographic techniques are critical for structural elucidation?
Answer:
A combination of analytical methods is required:
- NMR :
- IR Spectroscopy : Detect amide C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~650–700 Da) .
Advanced: How can computational modeling resolve contradictions in reaction mechanism hypotheses?
Answer:
Discrepancies in proposed mechanisms (e.g., nucleophilic vs. electrophilic pathways) can be addressed via:
DFT Calculations : Simulate transition states to compare activation energies of competing pathways .
Reaction Path Search : Tools like GRRM or QM/MM identify intermediates undetected experimentally .
Experimental Feedback : Validate computational predictions with kinetic isotope effects (KIE) or substituent studies .
Q. Table 2: Computational vs. Experimental Data Reconciliation
| Computational Prediction | Experimental Test | Outcome Metric |
|---|---|---|
| Rate-limiting step | KIE measurement (D/H substitution) | Deviation < 10% acceptable |
| Intermediate stability | Trapping with scavengers (e.g., TEMPO) | Isolate intermediate via LC-MS |
Advanced: How to optimize reaction conditions using statistical experimental design?
Answer:
Employ Design of Experiments (DoE) to minimize trials while maximizing data robustness:
Factors : Temperature, catalyst loading, solvent polarity.
Response Variables : Yield, purity, reaction time.
Analysis : Use ANOVA to identify significant factors and Pareto charts to rank effects .
Case Study : A Central Composite Design (CCD) reduced optimization trials from 81 (full factorial) to 15, achieving 78% yield at 40°C with 5 mol% DMAP .
Basic: What safety protocols are essential for handling reactive intermediates during synthesis?
Answer:
- PPE : Nitrile gloves, chemical goggles, and lab coats (per OSHA standards) .
- Ventilation : Use fume hoods for steps releasing volatile amines or acyl chlorides .
- Spill Management : Neutralize acidic/basic residues with bicarbonate or citric acid before disposal .
Advanced: How to address discrepancies in reported catalytic efficiencies across studies?
Answer:
Contradictions often arise from unaccounted variables:
Surface Area Effects : Compare catalysts at identical particle sizes (e.g., via BET analysis).
Solvent Polarity : Normalize results using Kamlet-Taft parameters to isolate solvent effects .
Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in kinetic data .
Basic: What solvents and storage conditions prevent degradation of the compound?
Answer:
- Storage : Under argon at –20°C in amber vials to avoid oxidation of diene moieties .
- Compatible Solvents : Chloroform, DMSO (avoid protic solvents like methanol, which hydrolyze amides) .
Advanced: Can this compound act as a ligand in coordination chemistry, and how to validate its binding mode?
Answer:
The bis-amide structure can coordinate metals via amine and carbonyl groups. Validation methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
